molecular formula C10H6Br2 B1630475 1,5-Dibromonaphthalene CAS No. 7351-74-8

1,5-Dibromonaphthalene

Cat. No. B1630475
CAS RN: 7351-74-8
M. Wt: 285.96 g/mol
InChI Key: CZYAFTZIQWCKOI-UHFFFAOYSA-N
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Description

1,5-Dibromonaphthalene is a chemical compound with the linear formula C10H6Br2 and a molecular weight of 285.967 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 1,5-Dibromonaphthalene can be achieved from 1,5-diaminonaphthalene using Suzuki-Miyaura cross-coupling to 4-pyridylboronic acid . The reaction time and the type of solid used can influence the selectivity of the dibromination of naphthalene .


Molecular Structure Analysis

The molecular structure of 1,5-Dibromonaphthalene consists of a naphthalene core with bromine atoms attached at the 1 and 5 positions . The pyridyl rings are twisted due to steric hindrance between the pyridyl and naphthyl hydrogen atoms .


Physical And Chemical Properties Analysis

1,5-Dibromonaphthalene has a density of 1.8±0.1 g/cm3, a boiling point of 326.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 54.6±3.0 kJ/mol and a flash point of 175.3±19.6 °C .

Scientific Research Applications

  • Crystal Structure Analysis

    • 1,5-Dibromonaphthalene has been studied for its crystal structure, which is crucial in understanding its physical properties and potential applications in materials science. It crystallizes in a monoclinic space group with specific cell dimensions, contributing to the broader understanding of crystalline structures of similar compounds (Haltiwanger, Beurskens, Vankan, & Veeman, 1984).
  • Synthesis and Chemical Reactions

    • Research has been conducted on selective and efficient synthesis methods for 1,5-dibromonaphthalene and its derivatives, showcasing its relevance in organic chemistry and the production of specific bromonaphthalene compounds (Çakmak, Demirtaş, & Balaydın, 2002).
  • Molecular Dynamics and Stability

    • The molecular motions and lattice stability of 1,5-dibromonaphthalene in solid solutions have been examined using Raman spectroscopy. This research is significant for understanding the physical properties and stability of this compound in various states (Bellows & Prasad, 1977).
  • Electrochemical and Optical Properties

    • Studies on the electrochemical and optical properties of compounds related to 1,5-dibromonaphthalene, such as oligo(1,5-dialkoxynaphthalene-2,6-diyl)s, have been conducted. These studies are crucial for the development of new materials with potential applications in electronics and photonics (Yamaguchi & Yamauchi, 2015).
  • Photophysical Studies

    • The photophysical behavior of 1,5-dibromonaphthalene has been investigated, particularly in relation to its phosphorescence and delayed fluorescence. Such research contributes to the understanding of photophysical processes in organic compounds (Vankan & Veeman, 1982).
  • Applications in Asymmetric Synthesis

    • 1,5-Dibromonaphthalene has been used in asymmetric synthesis, such as the creation of axially chiral ternaphthalenes, demonstrating its importance in the field of synthetic organic chemistry (Hayashi, Hayashizaki, & Ito, 1989).

Safety And Hazards

1,5-Dibromonaphthalene may cause skin irritation, serious eye irritation, and may cause long-lasting harmful effects to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

1,5-Dibromonaphthalene is an important intermediate for the synthesis of further functional groups . There is currently strong interest in using (4,4’-dipyridyl)naphthalenes for diverse applications in supramolecular chemistry . Therefore, future research may focus on exploring these applications further.

properties

IUPAC Name

1,5-dibromonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYAFTZIQWCKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348522
Record name 1,5-dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibromonaphthalene

CAS RN

7351-74-8
Record name 1,5-dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Dibromonaphthalene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
O Cakmak, I Demirtas, HT Balaydin - Tetrahedron, 2002 - Elsevier
Selective and specific preparation methods are described for 1,4-dibromonaphthalene, 1,5-dibromonaphthalene and 1,3,5-tribromonaphthalene. The reaction of 1-bromonaphthalene …
Number of citations: 54 www.sciencedirect.com
PD Ahn, R Bishop, DC Craig, ML Scudder - Journal of inclusion …, 1995 - Springer
The 1,5-dichloro-(1) and 1,5-dibromo-(2) naphthalene-2,6-diols form isostructural lattices incorporating ...O−H...O−H...O−H... hydrogen bonding surrounding 2 1 screw axes. Each …
Number of citations: 2 link.springer.com
JS Whitehurst - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… Bromination of 1 : 5-dibromonaphthalene gives a tetrabromonaphthalene identical with that prepared by brominating 1 : 5- and 1 : 8-dinitronaphthalenes. This compound is not 1 : 4 : 5 : …
Number of citations: 1 pubs.rsc.org
K Smith, AKH Al-Khalaf, K Berkil Akar, DJK Al-Badri… - Catalysts, 2021 - mdpi.com
The influence of structured solids (amorphous, lamellar and 3D crystalline) on the regioselectivity of the dibromination of naphthalene using bromine at room temperature has been …
Number of citations: 6 www.mdpi.com
K Smith, AKH Al-Khalaf, KB Akar, BM Kariuki… - ARKIVOC, 2022 - orca.cardiff.ac.uk
Reaction of naphthalene and bromine (three mole equivalents) at room temperature gave 1,4,6- tribromonaphthalene (66%) along with 1,4-dibromonaphthalene (8%) and 1,5-…
Number of citations: 2 orca.cardiff.ac.uk
O Cakmak, I Kahveci, Í Demirtaş… - Collection of …, 2000 - cccc.uochb.cas.cz
High-temperature bromination of tetralin (1,2,3,4-tetrahydronaphthalene) with bromine resulted in benzylic bromination to give 1,4-dibromo-1,2,3,4-tetrahydronaphthalene (4) as a major …
Number of citations: 20 cccc.uochb.cas.cz
A Daştan, MN Tahir, D Ülkü, M Balci - Tetrahedron, 1999 - Elsevier
Thermal and photobromination of naphthalene and derivatives have been studied. Several hexabromo- (12, 13, 16 and 17), and tetrabromotetralin derivatives (23, 24, and 25) have …
Number of citations: 33 www.sciencedirect.com
RC Haltiwanger, PT Beurskens, JMJ Vankan… - … of crystallographic and …, 1984 - Springer
The crystal structure of 1,5-dibromonaphthalene, C 10 H 6 Br 2 , has been determined from a single crystal x-ray study. The compound crystallizes in the monoclinic space groupC2/c …
Number of citations: 16 link.springer.com
K Smith, AKH Al-Khalaf, K Berkil Akar, DJK Al-Badri… - 2021 - academia.edu
The influence of structured solids (amorphous, lamellar and 3D crystalline) on the regioselectivity of the dibromination of naphthalene using bromine at room temperature has been …
Number of citations: 0 www.academia.edu
TR Sertbakan, F Özçelik - Journal of Molecular Structure, 2022 - Elsevier
In this work, the quantum chemical calculations were performed by means of the Gaussian09 packet program, using DFT in gas phase at the B3LYP level, with cc-pVDZ, cc-pVTZ, 6-31G…
Number of citations: 3 www.sciencedirect.com

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